

Methyl 4-methylpentanoate chemical properties and structure

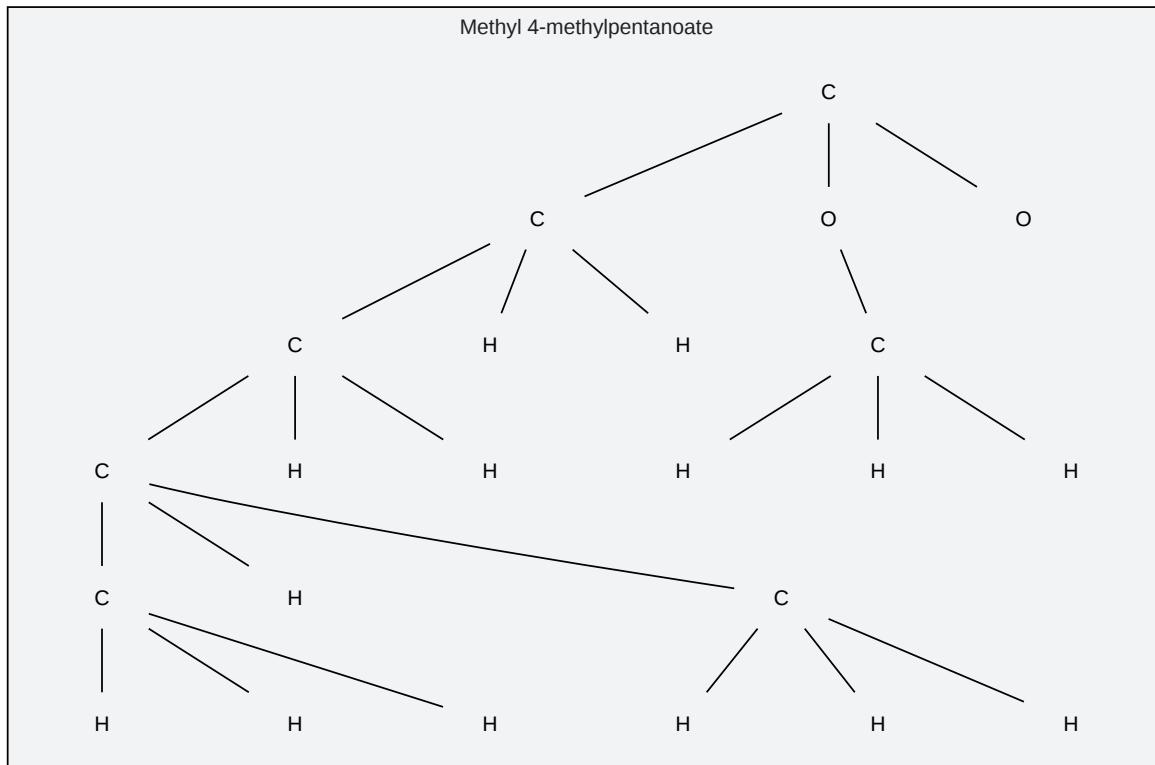
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-methylpentanoate

Cat. No.: B153156

[Get Quote](#)


An In-Depth Technical Guide to **Methyl 4-Methylpentanoate**: Chemical Properties, Structure, and Experimental Methodologies

Introduction

Methyl 4-methylpentanoate (CAS No. 2412-80-8), also known as methyl isocaproate or methyl isohexanoate, is a fatty acid methyl ester.^[1] It is an organic compound characterized by a branched structure and a pleasant, fruity odor reminiscent of pineapple.^{[2][3]} This technical guide provides a comprehensive overview of its chemical properties, structure, and common experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

Methyl 4-methylpentanoate is the methyl ester of 4-methylpentanoic acid. The structure consists of a pentanoate backbone with a methyl group at the fourth carbon position and a methyl ester group at the carboxyl end.

Figure 1: Chemical Structure of **Methyl 4-methylpentanoate**

Table 1: Compound Identification

Identifier	Value
IUPAC Name	methyl 4-methylpentanoate [1] [3]
Synonyms	Methyl 4-methylvalerate, Methyl isocaproate, Methyl isohexanoate [1] [3]
CAS Number	2412-80-8 [2] [4]
Molecular Formula	C ₇ H ₁₄ O ₂ [2] [3]
Canonical SMILES	CC(C)CCC(=O)OC [2] [3]

| InChI Key | KBCOVKHULBZKNY-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of **methyl 4-methylpentanoate** are summarized below. These properties are crucial for its application as a solvent, flavoring agent, and chemical intermediate.[3]

Table 2: Physicochemical Data

Property	Value
Molecular Weight	130.18 g/mol [3]
Appearance	Colorless liquid with a sweet, pineapple-like odor[2][3]
Density	0.879 - 0.888 g/cm ³ [2][5]
Boiling Point	135.1 - 140 °C at 760 mmHg[2][5]
Flash Point	33.4 °C[2]
Refractive Index	1.404[2]
Vapor Pressure	7.85 mmHg at 25°C[2]
Solubility	Insoluble in water; soluble in alcohol and most fixed oils[3]

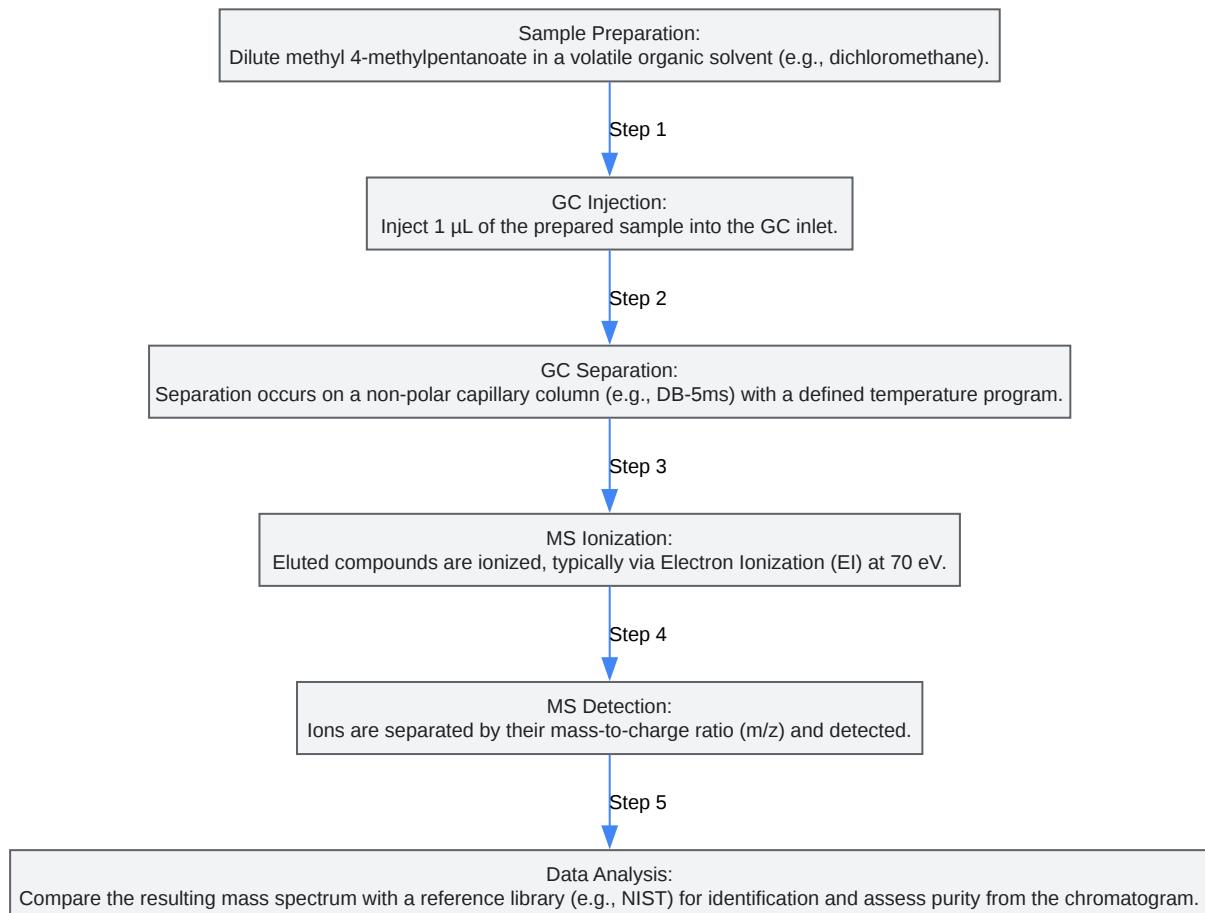
| LogP | 2.1[2][3] |

Experimental Protocols

Synthesis Methodology: Fischer Esterification

A common and straightforward method for synthesizing **methyl 4-methylpentanoate** is the Fischer esterification of its parent carboxylic acid, 4-methylpentanoic acid, with methanol, using a strong acid as a catalyst.[3]

[Click to download full resolution via product page](#)


Figure 2: Workflow for Fischer Esterification Synthesis

Detailed Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylpentanoic acid, an excess of methanol (to shift the equilibrium towards the product), and a catalytic amount of concentrated sulfuric acid.
- Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Neutralization and Extraction: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Transfer the mixture to a separatory funnel. The organic layer containing the ester is separated. The aqueous layer is then extracted multiple times with an organic solvent like diethyl ether.
- Drying and Purification: Combine all organic extracts and dry over an anhydrous salt such as magnesium sulfate. Filter the drying agent and concentrate the solution using a rotary evaporator. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure **methyl 4-methylpentanoate**.

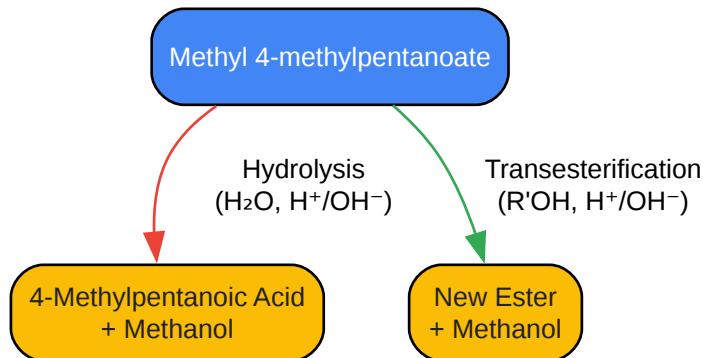
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for confirming the identity and purity of volatile compounds like **methyl 4-methylpentanoate**.^{[6][7]}

[Click to download full resolution via product page](#)

Figure 3: Workflow for GC-MS Analysis

Hypothetical GC-MS Parameters:


- Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness).[6]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

- Injector Temperature: 250 °C.[6]
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan m/z from 40 to 200.

The resulting mass spectrum for **methyl 4-methylpentanoate** would be compared against a standard database, such as the NIST Mass Spectral Library, for confirmation.[4]

Chemical Reactivity

Methyl 4-methylpentanoate undergoes typical reactions of an ester, which are fundamental to its role as a chemical intermediate.

[Click to download full resolution via product page](#)

Figure 4: Key Chemical Reactions of Methyl 4-methylpentanoate

- Hydrolysis: In the presence of an acid or base catalyst, it can be hydrolyzed back to 4-methylpentanoic acid and methanol.[3]
- Transesterification: It can react with other alcohols (R'OH) to form different esters. This reaction is particularly relevant in processes like biodiesel production.[3]

Applications and Biological Relevance

Methyl 4-methylpentanoate has diverse applications across several industries:

- **Flavors and Fragrances:** Due to its characteristic fruity aroma, it is used as a flavoring agent in food products and in perfumes.[1][3]
- **Solvent:** It serves as a solvent in the formulation of paints, coatings, and adhesives.[3]
- **Chemical Intermediate:** It is used as a reagent in the synthesis of more complex organic molecules.[3]
- **Biological Activity:** Some research indicates that **methyl 4-methylpentanoate** may possess antimicrobial and anti-inflammatory properties, suggesting potential applications in food preservation and safety, though further investigation is required.[3] It has also been studied for its potential as a fuel additive to enhance combustion efficiency.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-methylvalerate | C7H14O2 | CID 17008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Buy Methyl 4-methylpentanoate | 2412-80-8 [smolecule.com]
- 4. Pentanoic acid, 4-methyl-, methyl ester [webbook.nist.gov]
- 5. methyl 4-methylpentanoate [stenutz.eu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Methyl 4-methylpentanoate chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153156#methyl-4-methylpentanoate-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com